molecular formula C7H3BrClFN2 B2546234 3-Bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine CAS No. 1427445-42-8

3-Bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine

Cat. No.: B2546234
CAS No.: 1427445-42-8
M. Wt: 249.47
InChI Key: SZOMVMQIEMXWKK-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine (CAS: 1427445-42-8) is a halogenated heterocyclic compound with the molecular formula C₇H₃BrClFN₂ and a molecular weight of 249.47 g/mol . This imidazo[1,2-a]pyridine derivative features bromine, chlorine, and fluorine substituents at positions 3, 6, and 8, respectively. The compound is stored under inert conditions (2–8°C) due to its sensitivity to environmental degradation and exhibits moderate hazards (H302, H315, H319) related to oral toxicity, skin irritation, and eye irritation .

Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, often utilized in drug discovery for their diverse pharmacological activities, including antitrypanosomal, antibacterial, and kinase-inhibitory properties . The fluorine atom at position 8 in this compound likely enhances metabolic stability and bioavailability, a common strategy in drug design .

Properties

IUPAC Name

3-bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFN2/c8-6-2-11-7-5(10)1-4(9)3-12(6)7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOMVMQIEMXWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2C=C1Cl)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These methods allow for the direct introduction of bromine, chlorine, and fluorine atoms into the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and radical initiators. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can participate in various interactions, such as hydrogen bonding and halogen bonding, which can influence its binding to biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Effects and Structural Diversity

The biological and physicochemical properties of imidazo[1,2-a]pyridines are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
3-Bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine Br (3), Cl (6), F (8) C₇H₃BrClFN₂ 249.47 Moderate solubility; potential kinase inhibitor
8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine Br (8), Cl (6), NO₂ (3) C₇H₄BrClN₃O₂ 292.48 Improved antitrypanosomal activity; low solubility
6-Chloro-3-nitro-8-(phenylthio)imidazo[1,2-a]pyridine Cl (6), NO₂ (3), SPh (8) C₁₃H₈ClN₃O₂S 309.74 Antitrypanosomal; enhanced lipophilicity
6-Bromoimidazo[1,2-a]pyridin-8-amine Br (6), NH₂ (8) C₇H₆BrN₃ 212.05 CDK2 inhibitor; planar hydrogen-bonding structure
8-Aryl-6-chloro-3-nitroimidazo[1,2-a]pyridines Cl (6), NO₂ (3), aryl (8) Variable ~300–350 Antitrypanosomal; tunable via Suzuki coupling
Key Observations:
  • Position 3 : Bromine or nitro groups at this position influence electronic effects. Nitro groups (e.g., in ) enhance electrophilicity but may reduce metabolic stability compared to bromine .
  • Position 8: Fluorine in the target compound improves metabolic resistance compared to bulkier groups (e.g., phenylthio in or aryl in ). Amino groups (e.g., ) enable hydrogen bonding, critical for kinase inhibition.

Physicochemical Properties

  • Solubility : Compounds with sulfonylmethyl groups (e.g., 2c in ) exhibit improved aqueous solubility due to polar sulfonyl moieties, whereas halogenated derivatives like the target compound rely on organic solvents for dissolution .
  • Molecular Weight : The target compound (249.47 g/mol) is lighter than nitro-substituted analogs (e.g., 292.48 g/mol in ), which may favor better membrane permeability.

Biological Activity

3-Bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the imidazo[1,2-a]pyridine class of compounds, characterized by a fused imidazole and pyridine ring system. The presence of halogen substituents (bromine, chlorine, and fluorine) at specific positions on the ring enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₇H₃BrClF N₂
Melting Point144-145°C
CAS Number1221791-77-0

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by:

  • Binding to Active Sites : The compound may directly interact with the active sites of enzymes, inhibiting or enhancing their activity.
  • Allosteric Modulation : It can bind to allosteric sites, leading to conformational changes that affect enzyme function.

Antimicrobial Properties

Research indicates that imidazo[1,2-a]pyridines exhibit antimicrobial activity. A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains and fungi. The mechanism behind this activity often involves interference with microbial enzyme systems critical for their survival.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with programmed cell death. For instance:

  • Cell Line Studies : Compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity .

Study on Trypanosoma brucei Inhibition

One notable study focused on the optimization of compounds related to imidazo[1,2-a]pyridine for treating human African trypanosomiasis caused by Trypanosoma brucei. The study highlighted that compounds with similar structural features exhibited low toxicity to mammalian cells while effectively inhibiting T. brucei growth at concentrations as low as 39 nM .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications at specific positions on the imidazo[1,2-a]pyridine scaffold significantly influenced biological activity. For example, substituents at the C-5 position often enhanced potency against certain biological targets while maintaining low toxicity levels .

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine, and how can reaction conditions be optimized?

A widely used method for synthesizing imidazo[1,2-a]pyridine derivatives involves condensation reactions between α-haloketones (e.g., ethyl bromopyruvate) and aminopyridines under reflux conditions. For example, 6-bromo-8-amino-imidazo[1,2-a]pyridine was synthesized in 65% yield using NaHCO₃ in ethanol . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity.
  • Catalyst/base tuning : NaHCO₃ or K₂CO₃ can improve yields by deprotonating intermediates.
  • Temperature control : Reflux (~80–100°C) balances reaction kinetics and decomposition risks.

Q. How is the structural integrity of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, a related compound, 6-bromoimidazo[1,2-a]pyridin-8-amine, was analyzed at 100 K, revealing three independent molecules in the asymmetric unit with planar geometries (r.m.s. deviations <0.024 Å) and N–H⋯N hydrogen bonding . Complementary techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to assign substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm).
  • HRMS : Verify molecular weight (e.g., observed vs. calculated m/z 550.0816 vs. 550.0978 for a derivative ).

Advanced Research Questions

Q. How do crystallographic challenges (e.g., multiple asymmetric units) impact structural analysis of halogenated imidazo[1,2-a]pyridines?

Crystallization of halogenated derivatives often results in multiple independent molecules due to steric and electronic effects. For 6-bromoimidazo[1,2-a]pyridin-8-amine, three distinct molecules in the asymmetric unit exhibited varied hydrogen-bonding patterns: two formed single N–H⋯N bonds, while the third engaged in bifurcated interactions . Mitigation strategies include:

  • Temperature modulation : Lower temperatures (e.g., 100 K) reduce thermal motion, improving resolution.
  • Data refinement : High data-to-parameter ratios (>17:1) and low R factors (<0.08) ensure accuracy .

Q. What methodological approaches resolve contradictions in spectroscopic data for imidazo[1,2-a]pyridine derivatives?

Discrepancies in NMR or mass spectra often arise from impurities or tautomerism. For example, diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate showed 61% purity, necessitating:

  • Chromatographic purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) to isolate target compounds .
  • Multi-technique validation : Cross-check IR (e.g., C≡N stretch ~2200 cm⁻¹) and HRMS to confirm functional groups .

Q. How can computational modeling aid in predicting reactivity and regioselectivity for halogenated imidazo[1,2-a]pyridines?

Density Functional Theory (DFT) calculations can map electron density distributions, identifying reactive sites. For instance, studies on triazolo[1,5-a]pyridines used DFT to explain ring-chain isomerization energetics . Applications include:

  • Substituent effects : Predicting bromine/chlorine directing roles in electrophilic substitutions.
  • Solvent interactions : Modeling solvation effects on reaction pathways (e.g., ethanol vs. DMF).

Q. Methodological Guidelines for Researchers

  • Synthetic protocols : Prioritize reflux conditions with NaHCO₃/ethanol for high yields .
  • Analytical workflows : Combine SC-XRD, NMR, and HRMS for unambiguous characterization .
  • Data interpretation : Address crystallographic complexity via high-resolution refinements and multi-molecule modeling .

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